molecular formula C21H28N4O2 B2549766 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 900005-40-5

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No. B2549766
CAS RN: 900005-40-5
M. Wt: 368.481
InChI Key: PNIFZOJCVFYBSP-UHFFFAOYSA-N
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Description

The compound N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylformamide dimethylacetal for the oxidation of alpha-carbon in certain acetamide derivatives, as shown in the preparation of N-(4-chloro-3-methyl-5-isothiazolyl)-beta-(dimethylamino)-p-[(alpha, alpha,alpha-trifluoro-p-tolyl)oxy]atropamide . This method could potentially be adapted for the synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide can be complex, with the presence of hydrogen bonds and π-π* interactions as seen in the molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline . Such interactions are crucial in determining the three-dimensional conformation and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of various derivatives through functional group transformations, which proceed in moderate to good yields . These transformations can significantly alter the biological activity of the compounds, as evidenced by the insecticidal properties of the derivatives. The compound may also undergo similar reactions, leading to a variety of potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related oxalamide compounds are influenced by their supramolecular networks formed through hydrogen bonding . These networks can affect the solubility, melting point, and other physical properties of the compound. The presence of dimethylamino groups in the structure of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide suggests that it may exhibit similar supramolecular characteristics.

Scientific Research Applications

Chemical Synthesis and Modification

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide, due to its structural complexity, finds relevance in the realm of chemical synthesis and modification. Research has explored various modifications and transformations of similar compounds to enhance their efficacy or to understand their chemical properties. For instance, modifications of methylene groups in related compounds have been shown to retain insecticidal activity, enabling the exploration of structure-activity relationships (SAR) and the synthesis of broad-spectrum insecticides (Samaritoni et al., 1999). Moreover, studies on the synthesis and reactions of compounds with comparable functional groups have yielded valuable derivatives for further chemical investigations (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Electronic and Molecular Structures

The examination of the electronic and molecular structures of compounds containing dimethylamino groups adsorbed on nanocrystalline films has provided insights into their electronic differences in reduced and oxidized states. This understanding is pivotal for applications in electrochemistry and materials science, where such molecules could be utilized in innovative ways (Westermark et al., 2001).

Coordination Chemistry

In coordination chemistry, compounds similar to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide have been synthesized and characterized, revealing their potential as water-soluble ligands for creating novel metal complexes. This opens avenues for the development of materials with unique properties, including potential catalytic applications (Koten et al., 1978).

Chiral Compounds and Optical Resolution

The optical resolution of chiral compounds is crucial in the pharmaceutical industry for the production of enantiomerically pure drugs. Studies on the resolution of related compounds have contributed to the development of methods for separating enantiomers, thus facilitating the synthesis of drugs with improved efficacy and reduced side effects (Saigo, 1985).

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-6-10-17(11-7-15)23-21(27)20(26)22-14-19(25(4)5)16-8-12-18(13-9-16)24(2)3/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIFZOJCVFYBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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